N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused to a benzene sulfonamide group
Mechanism of Action
Target of Action
These include cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These targets play crucial roles in cell cycle regulation, signal transduction, and neurotransmission, respectively .
Mode of Action
For instance, as CDK inhibitors, they can interfere with cell cycle progression, leading to cell cycle arrest . As calcium channel blockers, they can modulate the flow of calcium ions, affecting various cellular processes . As GABA A receptor modulators, they can influence neuronal excitability .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may influence pathways related to cell cycle regulation, signal transduction, and neurotransmission .
Result of Action
Based on the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the imidazo[1,2-a]pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives have been studied for their medicinal properties and synthetic versatility.
Uniqueness
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-a]pyridine and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-10-8-15(9-11-16)17-13-20-12-6-7-14(3)18(20)19-17/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZTWLVWEVOBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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